1-(5-Chloro-2-methoxyphenyl)-3-propan-2-ylurea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-propan-2-ylurea is an organic compound belonging to the class of N-phenylureas. This compound is characterized by a phenyl group linked to one nitrogen atom of a urea group, with a chlorine atom and a methoxy group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-propan-2-ylurea typically involves the reaction of 5-chloro-2-methoxyaniline with isocyanates under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-propan-2-ylurea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-propan-2-ylurea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid: This compound shares a similar phenyl ring structure but differs in the functional groups attached.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Another compound with a similar phenyl ring but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)13-11(15)14-9-6-8(12)4-5-10(9)16-3/h4-7H,1-3H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURMEWOHDCHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=CC(=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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